

Structural isomers of tetradecyne and their properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tetradecyne**

Cat. No.: **B1345464**

[Get Quote](#)

An In-depth Technical Guide to the Structural Isomers of Tetradecyne: Properties, Synthesis, and Applications

Introduction

Tetradecyne, a hydrocarbon with the molecular formula $C_{14}H_{26}$, belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond.^{[1][2][3]} This functional group is a hub of reactivity, making tetradecyne and its isomers valuable intermediates in organic synthesis. The general formula for alkynes with one triple bond is C_nH_{2n-2} .^[4] The position of this triple bond along the fourteen-carbon chain gives rise to multiple structural isomers, each with distinct physical and chemical properties. This guide provides a comprehensive overview of the linear structural isomers of tetradecyne, their properties, common experimental protocols for their synthesis and characterization, and their applications, particularly in the realm of drug discovery and materials science.

Structural Isomers of Tetradecyne

The linear isomers of tetradecyne are distinguished by the position of the triple bond. The nomenclature indicates the first carbon atom involved in the triple bond. Due to the symmetry of the carbon chain, there are seven unique linear isomers:

- **1-Tetradecyne**
- 2-Tetradecyne

- 3-Tetradecyne
- 4-Tetradecyne
- 5-Tetradecyne
- 6-Tetradecyne
- 7-Tetradecyne

In addition to these linear isomers, numerous branched-chain structural isomers of tetradecyne are possible, though they are less commonly studied and utilized. For comparison, the saturated alkane equivalent, tetradecane ($C_{14}H_{30}$), has 1858 structural isomers.

Physical and Chemical Properties

The location of the triple bond significantly influences the physical properties of each tetradecyne isomer. Terminal alkynes, such as **1-tetradecyne**, exhibit unique reactivity due to the presence of a weakly acidic acetylenic proton. Internal alkynes (2- through 7-tetradecyne) lack this feature but show reactivity characteristic of a disubstituted triple bond.

Physical Properties

Quantitative physical data for several linear tetradecyne isomers are summarized in the table below.

Property	1-Tetradecyne	3-Tetradecyne	4-Tetradecyne	5-Tetradecyne	7-Tetradecyne
CAS Number	765-10-6[1] [5]	60212-32-0[6]	60212-33-1[7]	60212-34-2[8]	35216-11-6[2][9]
Molecular Weight (g/mol)	194.36[1][5]	194.36[6]	194.36[7]	194.36[8]	194.36[2][9]
Boiling Point	132-134 °C (at 14 mmHg) [10]	-	-	-	-
Density (g/mL)	0.790 (at 20 °C)[5]	-	-	-	-
Refractive Index (n _{20/D})	1.440[5]	-	-	-	-

Spectroscopic Data

Gas chromatography (GC) is a primary tool for separating and identifying volatile compounds like tetradecyne isomers.[11] The Kovats Retention Index (RI) is a standardized measure used in GC to identify compounds.

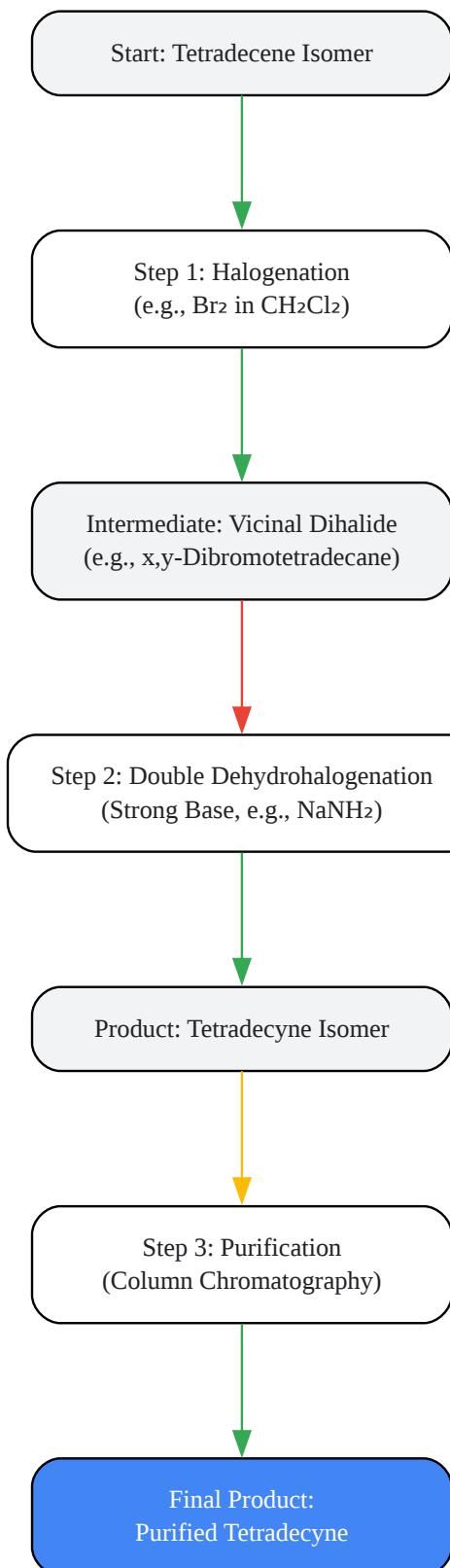
Kovats n Index	1-Tetradecyne[1]	2-Tetradecyne	3-Tetradecyne[6]	4-Tetradecyne[7]	5-Tetradecyne[8]	6-Tetradecyne[12]	7-Tetradecyne[2]
Standard							
Non-Polar	1413	-	1437	1427	1421	1417	1416
Semi-Standard							
Non-Polar	1396, 1397, 1398	-	1414, 1415	1406, 1407	1404, 1405	1401, 1402	1400, 1401
Standard Polar	1603.5,	1572.2,	1553.6,	1546.9,	1543,	1541.3,	
	1626.2,	1576.4,	1557.8,	1551,	1546.9,	1545.1,	
	1627.4,	-	1576,	1568.6,	1564.3,	1562.3,	
	1632,	1596,	1576.3,	1569,	1565.1,	1563,	
	1633	1596.5,	1584,	1578,	1574,	1572,	
		1604, 1605	1585, 1586	1580, 1581	1576, 1577	1574, 1575	

Chemical Reactivity

The chemical behavior of tetradecyne isomers is dominated by the alkyne functional group.

- **Stability and Isomerization:** Internal alkynes are generally more thermodynamically stable than terminal alkynes. Under the influence of strong bases, such as sodium amide (NaNH_2), internal alkynes can isomerize to the terminal alkyne.[13] For example, 2-tetradecyne can be converted to **1-tetradecyne**. Weaker bases, like alcoholic potassium hydroxide, tend to favor the more stable internal alkyne.[13]
- **Hydration:** In the presence of a strong acid catalyst (e.g., sulfuric acid) and a mercury salt, alkynes undergo hydration. The hydration of an unsymmetrical internal alkyne like 2-tetradecyne yields a mixture of two ketones, in this case, 2-tetradecanone and 3-tetradecanone.[13]

- Oxidative Cleavage: Strong oxidizing agents, such as hot, basic potassium permanganate, can cleave the triple bond to form carboxylic acids.[13]


Experimental Protocols

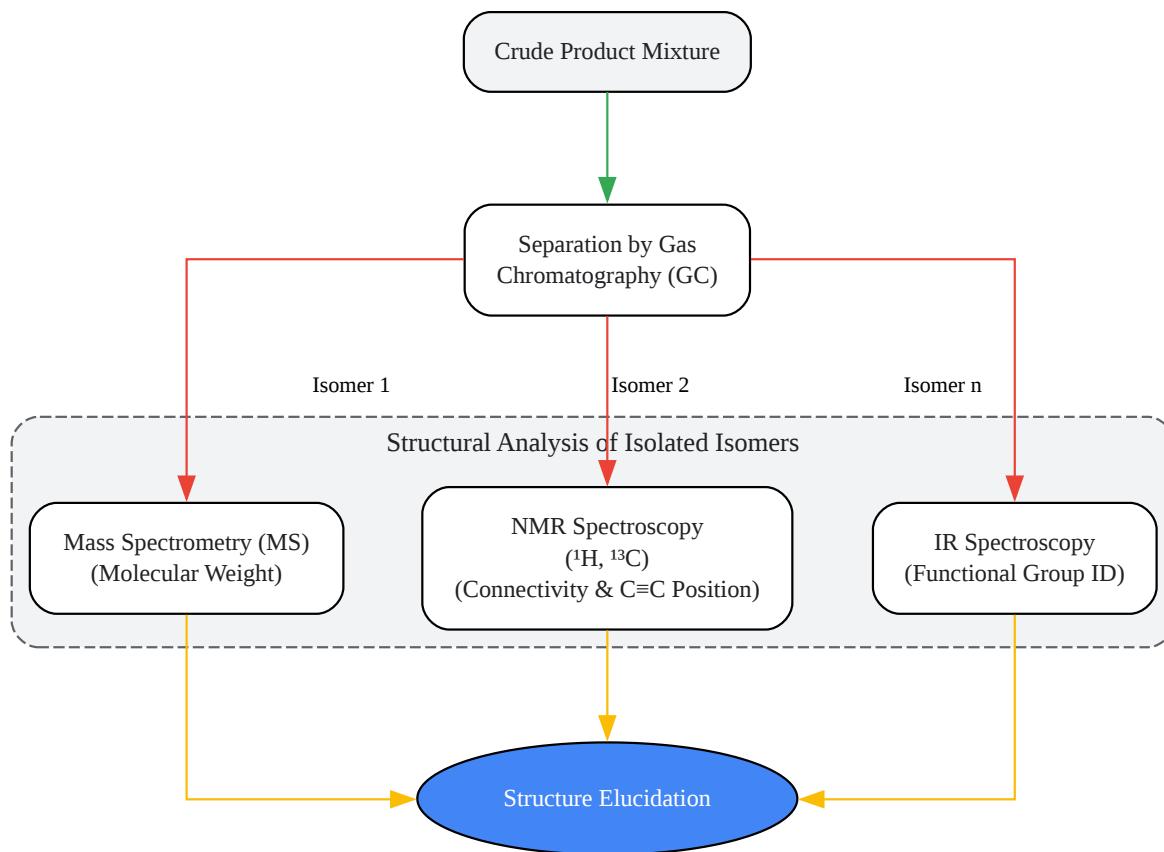
Synthesis of Internal Alkynes via Double Elimination

A common and effective method for synthesizing alkynes is through the double dehydrohalogenation of a vicinal dihalide.[4][14] This process involves two sequential E2 elimination reactions.[14]

Protocol:

- Halogenation of Alkene: A tetradecene isomer is reacted with bromine (Br_2) or chlorine (Cl_2) in an inert solvent (e.g., dichloromethane) to form the corresponding vicinal dihalide. This reaction proceeds via electrophilic addition.[14]
- Double Dehydrohalogenation: The resulting dihalide is treated with a strong base. Sodium amide (NaNH_2) in liquid ammonia is highly effective for this step.[14] Two equivalents of the base are required to remove the two hydrogen halide molecules. If a terminal alkyne is the desired product from a suitable precursor, a third equivalent of base is needed to deprotonate the terminal alkyne, followed by an aqueous workup to reprotoenate it.[15]
- Workup and Purification: After the reaction is complete, an aqueous workup is performed to neutralize any remaining base and remove inorganic salts. The crude alkyne product is then purified, typically by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of an internal tetradecyne isomer.

Characterization of Tetradecyne Isomers

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of alkyne isomers.

Protocol:

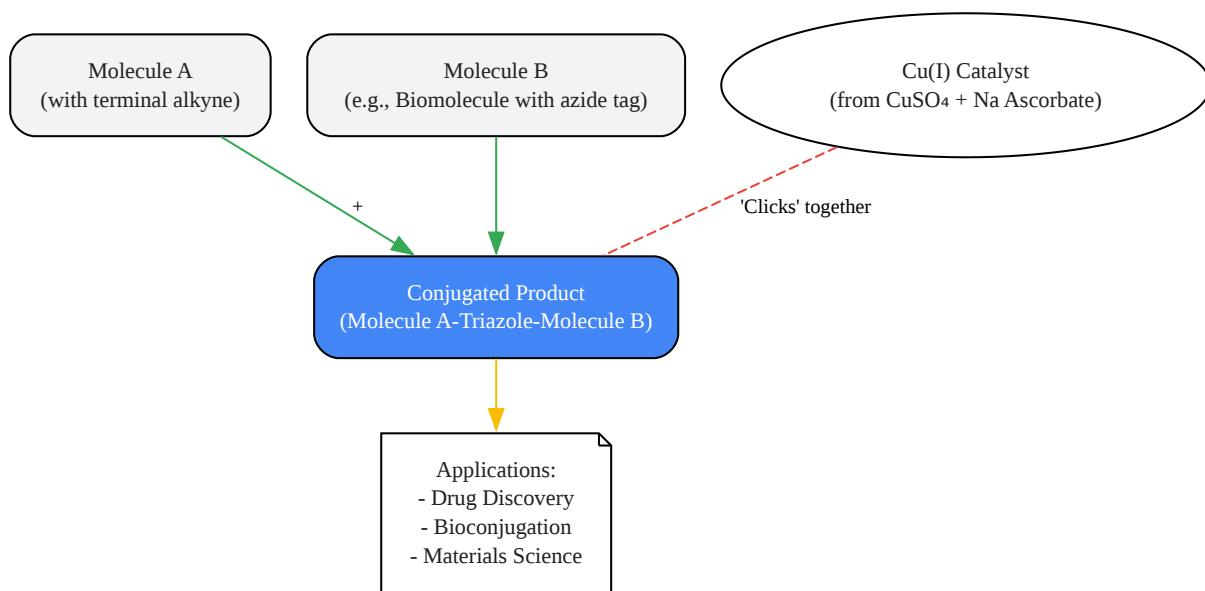
- Gas Chromatography-Mass Spectrometry (GC-MS): The primary technique for separating the volatile tetradecyne isomers and determining their molecular weight.[\[11\]](#) A non-polar capillary column is often used, and the elution order can help distinguish isomers.[\[11\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and types of protons. The chemical shifts of protons adjacent to the triple bond are characteristic.
 - ^{13}C NMR: Crucial for locating the position of the triple bond. The sp-hybridized carbons of the alkyne typically appear in the δ 70–85 ppm range.[\[11\]](#)
- Infrared (IR) Spectroscopy: The $\text{C}\equiv\text{C}$ triple bond stretch provides a key diagnostic peak. For terminal alkynes, a sharp peak appears around $2100\text{--}2140\text{ cm}^{-1}$, while internal alkynes show a weaker peak in the $2190\text{--}2260\text{ cm}^{-1}$ range. The $\equiv\text{C}-\text{H}$ stretch of a terminal alkyne is also prominent, appearing as a sharp peak near 3300 cm^{-1} .

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of tetradecyne isomers.

Applications in Research and Drug Development

Long-chain alkynes are versatile building blocks in organic chemistry. Their high reactivity and linear geometry make them useful in the synthesis of complex molecules, polymers, and materials.[16][17]


Click Chemistry

The terminal alkyne group of **1-tetradecyne** is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[15] This reaction forms a stable 1,2,3-triazole ring, efficiently linking two different molecular fragments.[15] This

methodology is widely used in drug discovery, bioconjugation, and materials science due to its high efficiency, selectivity, and biocompatibility.[15]

General Protocol for a CuAAC Reaction:[15]

- Stock Solutions: Prepare solutions of the alkyne-containing molecule (e.g., **1-tetradecyne** derivative), an azide-functionalized partner, copper(II) sulfate (CuSO_4), sodium ascorbate (to reduce Cu(II) to the active Cu(I) species), and a copper-stabilizing ligand (e.g., THPTA).
- Reaction Setup: In a reaction vessel, combine the alkyne and azide solutions.
- Catalyst Addition: Add the ligand solution, followed by the CuSO_4 solution.
- Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, purify the triazole product.

[Click to download full resolution via product page](#)

Caption: Application of terminal alkynes in drug discovery via Click Chemistry.

Biological Relevance

While tetradecyne itself is not commonly cited for direct biological activity, structurally related long-chain unsaturated compounds are prevalent in nature. For instance, long-chain unsaturated alcohols and their derivatives are well-known insect pheromones, where the geometry and position of the unsaturation are critical for biological activity.^[11] The synthesis of these complex natural products often relies on alkyne intermediates, which can be stereoselectively reduced to the required cis- or trans-alkenes. Furthermore, engineered biosynthetic pathways can produce alkyne-tagged polyketides, which have significant potential as therapeutics.^[18]

Conclusion

The structural isomers of tetradecyne represent a fascinating class of molecules with properties and reactivity dictated by the position of the carbon-carbon triple bond. From the unique acidity of **1-tetradecyne** to the relative stability of the internal isomers, these compounds offer a rich landscape for chemical exploration. Standardized protocols for their synthesis and characterization enable their use as versatile intermediates in organic chemistry. Their application in powerful synthetic methodologies like click chemistry underscores their importance for researchers, particularly those in drug development and materials science, providing a robust tool for constructing complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Tetradecyne | C14H26 | CID 69823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Tetradecyne | C14H26 | CID 141979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-tetradecyne (C14H26) [pubchemlite.lcsb.uni.lu]
- 4. organicmystery.com [organicmystery.com]

- 5. 1-Tetradecyne = 97.0 765-10-6 [sigmaaldrich.com]
- 6. 3-Tetradecyne | C14H26 | CID 143691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Tetradecyne | C14H26 | CID 521919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Tetradecyne | C14H26 | CID 143692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Tetradecyne (CAS 35216-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 9-Tetradecyn-1-ol|CAS 60037-69-6|Research Chemical [benchchem.com]
- 12. 6-Tetradecyne | C14H26 | CID 138027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]
- 18. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structural isomers of tetradecyne and their properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345464#structural-isomers-of-tetradecyne-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com